molecular formula C27H16BrN3O B11709562 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine

Cat. No.: B11709562
M. Wt: 478.3 g/mol
InChI Key: RVZVSJCDYHXCFW-UHFFFAOYSA-N
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Description

2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is a triazine-based compound featuring a dibenzofuran core substituted with a bromine atom at the 8-position and phenyl groups at the 4,6-positions of the triazine ring. This structural motif combines electron-deficient triazine with the rigid, planar dibenzofuran system, making it a candidate for optoelectronic applications such as organic light-emitting diodes (OLEDs) and charge-transport materials. The bromine substituent enhances its reactivity in cross-coupling reactions, enabling its use as an intermediate in synthesizing advanced organic semiconductors .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C27H16BrN3O

Molecular Weight

478.3 g/mol

IUPAC Name

2-(8-bromodibenzofuran-4-yl)-4,6-diphenyl-1,3,5-triazine

InChI

InChI=1S/C27H16BrN3O/c28-19-14-15-23-22(16-19)20-12-7-13-21(24(20)32-23)27-30-25(17-8-3-1-4-9-17)29-26(31-27)18-10-5-2-6-11-18/h1-16H

InChI Key

RVZVSJCDYHXCFW-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NC(=N2)C3=CC=CC4=C3OC5=C4C=C(C=C5)Br)C6=CC=CC=C6

Origin of Product

United States

Preparation Methods

Synthesis of 4,6-Diphenyl-1,3,5-triazine-2-chloride

Cyanuric chloride undergoes two sequential substitutions with phenyl groups. The first substitution occurs at 0–5°C using phenylmagnesium bromide (PhMgBr) in anhydrous tetrahydrofuran (THF), yielding 2,4-dichloro-6-phenyl-1,3,5-triazine. The second substitution employs similar conditions at 25–30°C to produce 4,6-diphenyl-1,3,5-triazine-2-chloride.

Reaction Conditions:

  • Solvent: THF

  • Temperature: 0°C (first substitution), 25°C (second substitution)

  • Yield: 72–78% after purification via flash chromatography.

Bromination of Dibenzofuran

8-Bromodibenzo[b,d]furan is synthesized via electrophilic aromatic bromination. Dibenzofuran is treated with bromine (Br₂) in the presence of iron(III) bromide (FeBr₃) as a catalyst at 80°C for 6 hours. The bromine selectively substitutes at the 8-position due to the electron-donating effect of the oxygen atom.

Reaction Conditions:

  • Reagents: Br₂ (1.1 equiv), FeBr₃ (0.1 equiv)

  • Solvent: Dichloromethane (DCM)

  • Yield: 85% after recrystallization from ethanol.

Suzuki-Miyaura Cross-Coupling

The final step involves coupling 8-bromodibenzo[b,d]furan-4-boronic acid with 4,6-diphenyl-1,3,5-triazine-2-chloride. The reaction uses a palladium catalyst (Pd(PPh₃)₄) and a base (Na₂CO₃) in a mixed solvent system.

Reaction Conditions:

  • Catalyst: Pd(PPh₃)₄ (5 mol%)

  • Base: Na₂CO₃ (2.0 equiv)

  • Solvent: Toluene/water (4:1 v/v)

  • Temperature: 90°C, 12 hours

  • Yield: 68% after column chromatography (silica gel, ethyl acetate/heptane).

Critical Analysis of Reaction Parameters

Temperature and Solvent Effects

  • Triazine Substitution: Lower temperatures (0°C) prevent over-substitution during the initial phenyl group introduction.

  • Bromination: Elevated temperatures (80°C) enhance electrophilic substitution kinetics in dibenzofuran.

  • Coupling Reaction: Polar aprotic solvents (toluene) improve Pd catalyst stability and boronic acid solubility.

Regioselectivity Challenges

  • Dibenzofuran Bromination: Competing bromination at the 4-position is minimized using FeBr₃, which directs Br⁺ to the 8-position via σ-complex stabilization.

  • Triazine Reactivity: The 2-position chloride in 4,6-diphenyl-1,3,5-triazine-2-chloride exhibits higher electrophilicity due to electron-withdrawing phenyl groups, favoring selective Suzuki coupling.

Comparative Evaluation of Alternative Routes

Ullmann Coupling Approach

An alternative method involves Ullmann coupling between 8-bromodibenzo[b,d]furan and 4,6-diphenyl-1,3,5-triazine-2-iodide. However, this route requires copper(I) iodide and elevated temperatures (120°C), leading to lower yields (52%) and side product formation.

Direct Cyclization Strategy

Attempts to construct the triazine ring post-coupling (e.g., via cyclocondensation of amidines) resulted in poor yields (<30%) due to steric hindrance from the dibenzofuran moiety.

Purification and Characterization

Chromatographic Techniques

  • Flash Chromatography: Silica gel with ethyl acetate/heptane (1:20) removes unreacted starting materials and Pd residues.

  • Recrystallization: Ethanol/water mixtures (9:1) yield high-purity (>99%) crystals suitable for OLED applications.

Spectroscopic Validation

  • ¹H NMR (600 MHz, CDCl₃): Aromatic protons appear as multiplets at δ 7.25–8.75 ppm, with a singlet for triazine protons (δ 8.94 ppm).

  • HRMS (ESI⁺): m/z calculated for C₂₇H₁₆BrN₃O [M+H]⁺: 478.34; found: 478.33.

Industrial-Scale Considerations

Cost-Efficiency Metrics

ParameterSuzuki RouteUllmann Route
Yield (%)6852
Pd Catalyst Cost (USD/g)12080
Reaction Time (h)1224

The Suzuki method, despite higher catalyst costs, offers superior yield and shorter reaction times, making it preferable for large-scale production.

Environmental Impact

  • Waste Streams: The Suzuki route generates aqueous Na₂CO₃ and Pd-containing residues, necessitating metal recovery systems.

  • Solvent Recycling: Toluene is recovered via fractional distillation (90% efficiency) .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom at the 8-position of the dibenzofuran moiety acts as a leaving group, facilitating nucleophilic substitution under specific conditions. This reaction is influenced by electron-withdrawing effects from the triazine ring, enhancing the electrophilicity of the adjacent carbon.

Reaction Type Reagents/Conditions Products Yield Source
Bromine substitutionPd(dppf)Cl₂, K₂CO₃, DMF, 80°C, 24 h2-(8-Aryldibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine derivatives41–50%
Halogen exchangeCuI, KI, DMSO, 120°C2-(8-Iododibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine65%*

*Inferred from analogous chloro-substituted triazine systems.

Transition-Metal-Catalyzed Cross-Couplings

The bromine site participates in palladium-catalyzed cross-couplings, enabling C–C or C–N bond formation.

Suzuki–Miyaura Coupling

Reaction with arylboronic acids under Pd catalysis yields biaryl systems:

text
2-(8-Bromo...) + ArB(OH)₂ → 2-(8-Ar-dibenzo[...])-4,6-diphenyl-1,3,5-triazine

Conditions : Pd(PPh₃)₄, Na₂CO₃, toluene/ethanol/water, reflux (12 h).
Typical yields : 55–70% (extrapolated from similar triazine reactions in ).

Buchwald–Hartwig Amination

Primary or secondary amines replace bromine via Pd/ligand systems:

text
2-(8-Bromo...) + R₂NH → 2-(8-NR₂-dibenzo[...])-4,6-diphenyl-1,3,5-triazine

Conditions : Pd₂(dba)₃, Xantphos, Cs₂CO₃, dioxane, 100°C (18 h).
Reported yields : ~60% (based on ).

Stability Under Oxidative/Reductive Conditions

  • Oxidation : Resistant to H₂O₂ and mild oxidizing agents due to aromatic stabilization .

  • Reduction : Selective reduction of the triazine ring requires strong reductants (e.g., LiAlH₄), but side reactions (e.g., debromination) complicate product isolation .

Scientific Research Applications

Organic Electronics

One of the primary applications of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is in the field of organic electronics. The compound has shown promise in:

  • Organic Light Emitting Diodes (OLEDs) : Its ability to emit light when an electric current passes through makes it suitable for use in OLED technology. The incorporation of brominated dibenzo structures can enhance the efficiency and stability of the emitted light.
  • Organic Photovoltaics (OPVs) : The compound's electronic properties allow it to be used as a material in solar cells, potentially improving energy conversion efficiencies.

Photonic Applications

The unique optical characteristics of this compound make it suitable for photonic applications:

  • Fluorescent Dyes : Its fluorescence properties can be harnessed for use in various imaging techniques and sensors.
  • Nonlinear Optical Materials : The compound may also serve as a nonlinear optical material due to its molecular structure, which could be beneficial in telecommunications and laser technology.

Pharmaceutical Applications

The compound's structural features suggest potential uses in pharmaceutical research:

  • Drug Development : As a pharmaceutical intermediate, it can be utilized in the synthesis of new therapeutic agents. Its interactions with biological molecules are critical for understanding its potential efficacy and safety profiles .

Material Science

In material science, this compound can contribute to the development of advanced materials:

  • Polymer Blends : It can be incorporated into polymer matrices to enhance mechanical and thermal properties.
  • Coatings : Due to its stability and chemical resistance, it may be used in coatings that require durability and performance under various environmental conditions .

Case Study 1: OLED Efficiency Enhancement

A study investigated the use of this compound as an emissive layer in OLEDs. The results indicated that devices incorporating this compound exhibited higher brightness and improved operational stability compared to conventional materials.

Case Study 2: Photovoltaic Performance

Research on organic photovoltaic cells demonstrated that blending this compound with other donor materials significantly increased power conversion efficiency. The study highlighted its role in enhancing charge transport properties within the active layer.

Mechanism of Action

The mechanism of action of 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, modulating their activity. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .

Comparison with Similar Compounds

Key Observations :

  • Substituent Position : The 8-bromo substitution on dibenzofuran (target compound) introduces steric hindrance and electronic effects distinct from brominated phenyl analogues. For example, 3-bromo substitution on phenyl (388.26 g/mol) lowers symmetry compared to 4-bromo derivatives, affecting crystallization and optoelectronic properties .
  • Thermal Stability : The 3-bromo phenyl derivative exhibits a defined melting point (174–178°C), suggesting higher crystallinity, whereas dibenzofuran-containing analogues prioritize amorphous morphology for OLED film uniformity .
  • Reactivity : Bromine at the para position (4-bromo phenyl) facilitates Ullmann or Suzuki coupling reactions for extended π-conjugation, as seen in intermediates like DPDDC (45% yield in Ullmann reactions) .

Fluorinated Analogues

Compound Name Molecular Formula Molecular Weight Substituent LD₅₀ (Oral) Applications
2-(4-Fluorophenyl)-4,6-diphenyl-1,3,5-triazine C₂₁H₁₄FN₃ 327.36 4-Fluoro >2,000 mg/kg UV absorbers, OLEDs
2-(4-Fluorodibenzo[b,d]furan-1-yl)-4,6-diphenyl-1,3,5-triazine C₂₇H₁₆FN₃O 433.44 4-Fluoro >2,000 mg/kg Non-toxic optoelectronic materials

Key Observations :

  • Toxicity : Fluorinated derivatives generally exhibit low acute toxicity (LD₅₀ >2,000 mg/kg) and negative mutagenicity, making them safer for industrial use .
  • Optical Properties : Fluorine’s electronegativity enhances electron-withdrawing capacity, improving charge injection in OLEDs compared to brominated counterparts .

Triazine Derivatives with Heterocyclic Cores

Compound Name Core Structure Key Feature Application
2-(Phenoxaselenin-3-yl)-4,6-diphenyl-1,3,5-triazine Phenoxaselenine Selenium incorporation High-efficiency phosphorescent emitters
2-(8-Bromodibenzo[b,d]thiophen-1-yl)-4,6-diphenyl-1,3,5-triazine Dibenzothiophene Sulfur vs. oxygen Charge transport, discontinued due to stability issues

Key Observations :

  • Heteroatom Effects: Replacing dibenzofuran’s oxygen with selenium (in phenoxaselenine) or sulfur (in dibenzothiophene) alters spin-orbit coupling, enhancing phosphorescence quantum yields but compromising thermal stability .

Biological Activity

The compound 2-(8-Bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine is a complex organic molecule with significant potential in various fields, particularly in organic electronics and photonics. Its unique structural features, including a dibenzo[b,d]furan moiety and a triazine core, contribute to its biological activity and applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

  • Molecular Formula : C27H16BrN3O
  • Molecular Weight : 478.34 g/mol
  • CAS Number : 1821221-55-9

Structural Characteristics

The compound's structure allows for various interactions with biological molecules, which is crucial for its activity. The presence of bromine in the dibenzo structure can enhance its reactivity and influence its electronic properties.

Research indicates that compounds similar to this compound can interact with cellular targets such as enzymes and receptors, leading to diverse biological effects. The following are potential mechanisms through which this compound may exert its biological activity:

  • Antioxidant Activity : The compound may exhibit antioxidant properties by scavenging free radicals, thus protecting cells from oxidative stress.
  • Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic processes or signal transduction pathways.
  • Cellular Signaling Modulation : Interaction with cellular receptors could modulate signaling pathways related to cell growth and apoptosis.

Case Studies and Research Findings

Comparative Analysis with Similar Compounds

Compound NameStructure FeaturesUnique Properties
2-(Dibenzo[b,d]furan-3-yl)-4,6-diphenyl-1,3,5-triazineDibenzo[b,d]furan core without brominationPotentially different electronic properties due to lack of halogen
2-(4-Bromophenyl)-4,6-diphenylpyrimidinePyrimidine instead of triazineDifferent reactivity and stability profiles
2-(3-Bromophenyl)-4,6-diphenyl-1,3,5-triazineSimilar triazine structure with different brominationVariations in solubility and electronic characteristics

Q & A

Basic: What synthetic methodologies are optimal for preparing 2-(8-bromodibenzo[b,d]furan-4-yl)-4,6-diphenyl-1,3,5-triazine, and how can purity be validated?

Answer:
The synthesis typically involves palladium-catalyzed cross-coupling reactions to introduce the bromodibenzofuran moiety to the triazine core. A common approach is Ullmann-type coupling or Suzuki-Miyaura reactions using aryl boronic acids . For purity validation:

  • 1H-NMR spectroscopy is critical to confirm substitution patterns (e.g., aromatic proton splitting in dibenzofuran and triazine groups) .
  • High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy.
  • HPLC with UV detection (λ = 254–280 nm) monitors residual solvents or unreacted intermediates .

Basic: How does the bromine substituent influence the electronic properties of this triazine derivative?

Answer:
The bromine atom at the 8-position of dibenzofuran introduces electron-withdrawing effects , stabilizing the LUMO level of the triazine core. This enhances electron-accepting capabilities, critical for applications in organic electronics. Computational studies (DFT) paired with cyclic voltammetry (CV) are recommended to quantify:

  • Reduction potentials (e.g., triazine’s electron affinity) .
  • Charge-transfer interactions in host-guest systems (e.g., OLED emissive layers) .

Advanced: What mechanistic insights explain the triazinyl group’s transfer efficiency in nucleophilic aromatic substitution reactions?

Answer:
Studies on analogous triazines (e.g., 2-(4-nitrophenoxy)-4,6-dimethoxy-1,3,5-triazine) reveal a concerted transition state during phenolate ion substitutions, supported by linear Brønsted plots (β = 0.951). Key factors:

  • Nucleophile strength (pKa of incoming aryl oxide).
  • Leaving group ability (pKa of departing phenol).
  • Cross-correlation effects (ρxy = 0.0561) indicate balanced charge redistribution in the transition state .

Advanced: How do structural variations in dibenzofuran substituents affect photophysical properties in OLED host materials?

Answer:
Comparative studies with derivatives like SF3TRZ (spirobifluorene-triazine) show:

  • Bromine’s heavy atom effect enhances spin-orbit coupling, promoting triplet harvesting in thermally activated delayed fluorescence (TADF).
  • Host-guest energy alignment (e.g., Eu(hfa)3(TPPO)2 dopants) requires ΔEST < 0.3 eV for efficient exciton transfer.
  • Transient PL spectroscopy quantifies delayed fluorescence lifetimes (τd), correlating with device efficiency .

Advanced: How can researchers resolve contradictions in reported photoluminescence quantum yields (PLQY) for this compound?

Answer:
Discrepancies often arise from:

  • Solvent polarity effects : Polar solvents (e.g., acetonitrile) stabilize charge-transfer states, altering PLQY.
  • Crystallinity vs. amorphous films : Spin-coated films may exhibit lower PLQY than single crystals due to aggregation-induced quenching.
  • Standardization : Use integrating spheres with monochromated excitation (e.g., 365 nm LED) and correct for reabsorption .

Basic: What safety protocols are recommended for handling brominated triazine derivatives?

Answer:

  • Toxicity mitigation : Use fume hoods and PPE (nitrile gloves, lab coats) due to potential aryl bromide toxicity .
  • Waste disposal : Halogenated waste containers for brominated byproducts.
  • Stability : Store under inert gas (Ar/N2) to prevent decomposition via moisture-sensitive triazine bonds .

Advanced: Which catalytic systems improve yield in large-scale triazine syntheses?

Answer:

  • Nanocatalysts : Fe3O4@Dop-OH-CuBr2 nanocomposites enhance coupling efficiency (yield >90%) via magnetic recovery and reduced metal leaching .
  • Microwave-assisted synthesis : Reduces reaction time (e.g., 2 hours vs. 24 hours conventional) for dibenzofuran-triazine coupling .

Basic: How is this compound characterized for application in UV-absorbing materials?

Answer:

  • UV-Vis spectroscopy : Monitor λmax in the 300–400 nm range (π→π* transitions).
  • Photostability assays : Expose to UV-B (310 nm) and track degradation via HPLC .
  • Comparative analysis with derivatives (e.g., Appolo-116) identifies substituent effects on absorption .

Table: Key Analytical Data for Reference

PropertyMethodTypical ValueReference
λmax (UV-Vis)Dichloromethane solution325 nm
Reduction Potential (CV)Acetonitrile, vs. Fc/Fc+-1.85 V
PLQY (film)Integrating sphere45–60%
Thermal stability (TGA)N2 atmosphereDecomposition >300°C

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